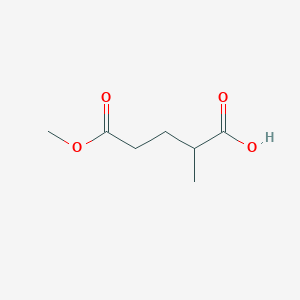
4-Carbomethoxy-2-methylbutanoic acid
Cat. No. B8475130
M. Wt: 160.17 g/mol
InChI Key: TVADYQZCBVCKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04401818
Procedure details


The starting material is prepared as follows: 9.64 g of oxalyl chloride are added to the solution of 6.1 g of 4-carbomethoxy-2-methylbutanoic acid (U.S. Pat. No. 4,052,511) in 50 ml of methylene chloride. The mixture is refluxed for two hours and evaporated, to yield the 4-carbomethoxy-2-methylbutanoyl chloride, which is used as such without further purification.



Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C([Cl:4])=O.[C:7]([CH2:11][CH2:12][CH:13]([CH3:17])[C:14](O)=[O:15])([O:9][CH3:10])=[O:8]>C(Cl)Cl>[C:7]([CH2:11][CH2:12][CH:13]([CH3:17])[C:14]([Cl:4])=[O:15])([O:9][CH3:10])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC)CCC(C(=O)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The starting material is prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for two hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC)CCC(C(=O)Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
